molecular formula C6H4FN3 B12870694 4-Amino-3-fluoropicolinonitrile

4-Amino-3-fluoropicolinonitrile

Cat. No.: B12870694
M. Wt: 137.11 g/mol
InChI Key: AACHLDPMNHJVRM-UHFFFAOYSA-N
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Description

4-Amino-3-fluoropicolinonitrile is a chemical compound with the molecular formula C₆H₄FN₃ It is a derivative of picolinonitrile, characterized by the presence of an amino group at the 4-position and a fluorine atom at the 3-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-fluoropicolinonitrile typically involves multiple steps starting from commercially available precursors. One common method involves the fluorination of 3,4,5,6-tetrachloropicolinonitrile, followed by amination and other subsequent reactions. The general steps are as follows :

    Fluorination: 3,4,5,6-tetrachloropicolinonitrile is treated with a fluoride ion source to produce 3-chloro-4,5,6-trifluoropicolinonitrile.

    Amination: The trifluoropicolinonitrile is then aminated using ammonia to yield 4-amino-3-chloro-5,6-difluoropicolinonitrile.

    Hydrazine Reaction: The fluoro substituent in the 6-position is reacted with hydrazine to produce 4-amino-3-chloro-5-fluoro-6-hydrazinopicolinonitrile.

    Halogenation: The hydrazinopicolinonitrile is halogenated with a chlorine, bromine, or iodine source.

    Hydrolysis and Esterification: The halopicolinonitrile is hydrolyzed and esterified with a strong acid and an alcohol.

    Coupling: The final product is obtained through coupling with an aryl, alkyl, or alkenyl metal compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-fluoropicolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substituted Picolinonitriles: Products with various substituents replacing the fluorine atom.

    Oxidized and Reduced Derivatives: Compounds with modified amino groups.

    Coupled Products: Complex molecules formed through coupling reactions.

Scientific Research Applications

4-Amino-3-fluoropicolinonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-fluoropicolinonitrile involves its interaction with specific molecular targets. The amino and fluorine groups on the pyridine ring allow it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-fluoropicolinonitrile is unique due to the specific positioning of the amino and fluorine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H4FN3

Molecular Weight

137.11 g/mol

IUPAC Name

4-amino-3-fluoropyridine-2-carbonitrile

InChI

InChI=1S/C6H4FN3/c7-6-4(9)1-2-10-5(6)3-8/h1-2H,(H2,9,10)

InChI Key

AACHLDPMNHJVRM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)F)C#N

Origin of Product

United States

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